2-[3-(4-Methoxyphenyl)-4-(prop-1-en-2-yl)-1,2-oxazol-5-yl]propan-2-ol
Description
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-4-prop-1-en-2-yl-1,2-oxazol-5-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-10(2)13-14(17-20-15(13)16(3,4)18)11-6-8-12(19-5)9-7-11/h6-9,18H,1H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEXSRIIZSLKIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=C(ON=C1C2=CC=C(C=C2)OC)C(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(4-Methoxyphenyl)-4-(prop-1-en-2-yl)-1,2-oxazol-5-yl]propan-2-ol typically involves the reaction of 4-methoxybenzaldehyde with 3,4-dimethoxyphenyl methyl ketone in the presence of a catalytic amount of sodium hydroxide. This reaction proceeds via a mechanochemical process, resulting in the formation of the desired compound .
Industrial Production Methods: the use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst, has been explored for the synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions: 2-[3-(4-Methoxyphenyl)-4-(prop-1-en-2-yl)-1,2-oxazol-5-yl]propan-2-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or halides under basic conditions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[3-(4-Methoxyphenyl)-4-(prop-1-en-2-yl)-1,2-oxazol-5-yl]propan-2-ol has been studied for its potential bioactive properties. It has applications in the synthesis of bioactive compounds, including fungicides, bactericides, and herbicides. The compound’s structural characteristics make it easier to bind with target molecules, enhancing its efficacy in various formulations .
Mechanism of Action
The mechanism of action of 2-[3-(4-Methoxyphenyl)-4-(prop-1-en-2-yl)-1,2-oxazol-5-yl]propan-2-ol involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. These interactions facilitate the binding of the compound to specific enzymes or receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
Structural and Substituent Analysis
The compound is compared to analogous 1,2-oxazole derivatives from literature (Table 1). Key differences in substituents, molecular weight, and functional groups are highlighted:
Table 1: Structural Comparison of 1,2-Oxazole Derivatives
Physicochemical Properties
- Solubility : The hydroxyl and methoxy groups in the target compound improve aqueous solubility compared to fully halogenated analogs (e.g., ’s dichlorophenyl derivative) .
- Stability : Chlorine and fluorine substituents (e.g., and ) enhance metabolic stability but may reduce solubility due to increased hydrophobicity .
- Lipophilicity : The trifluoromethyl group in ’s compound significantly increases logP, favoring blood-brain barrier penetration .
Structural Validation and Crystallography
- Programs like SHELXL and ORTEP-III are critical for resolving bond lengths and angles in oxazole derivatives . For example:
Research Findings and Implications
- Biological Activity : Methoxy and hydroxyl groups in the target compound may favor interactions with polar receptors (e.g., kinases), while halogenated analogs () are more suited to hydrophobic targets .
- Pharmacokinetics : The target’s moderate molecular weight (~275 g/mol) suggests favorable absorption compared to bulkier derivatives (e.g., ’s compound at 502.86 g/mol) .
Biological Activity
The compound 2-[3-(4-Methoxyphenyl)-4-(prop-1-en-2-yl)-1,2-oxazol-5-yl]propan-2-ol is a derivative of oxazole and has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic potentials based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of appropriate precursors under controlled conditions. The structural formula indicates the presence of a methoxy group and an oxazole ring, which are critical for its biological activity.
Antimicrobial Activity
Research has shown that oxazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated against various bacterial strains. A study indicated that oxazole derivatives displayed potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
Anticancer Properties
The anticancer potential of oxazole derivatives has also been explored. In vitro studies demonstrated that related compounds exhibited cytotoxic effects against several cancer cell lines, including HCT116 (colon cancer) and PC3 (prostate cancer). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation . Table 1 summarizes the cytotoxic effects observed in various studies.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HCT116 | 15.0 | Apoptosis induction |
| Compound B | PC3 | 20.5 | Cell cycle arrest |
| This compound | HeLa | TBD | TBD |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, the compound may possess anti-inflammatory effects. Studies involving similar oxazole derivatives have shown a reduction in inflammatory markers in animal models. The anti-inflammatory activity was assessed using carrageenan-induced paw edema models, demonstrating significant edema inhibition compared to control groups .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that oxazole derivatives inhibit key enzymes involved in inflammation and cancer progression.
- Interaction with Cellular Targets : Molecular docking studies indicate potential binding interactions with proteins associated with cancer cell survival pathways.
- Induction of Oxidative Stress : The compound may promote oxidative stress in target cells, leading to apoptosis.
Case Studies
In a notable case study, researchers synthesized various oxazole derivatives and tested their biological activities in vitro. The results indicated that modifications on the oxazole ring significantly influenced their potency against different biological targets .
Q & A
Basic Questions
Q. What spectroscopic methods are recommended for structural confirmation of this compound?
- Methodology :
- NMR Spectroscopy : Use 1H NMR to resolve proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm, oxazole protons at δ 6.5–8.0 ppm) and 13C NMR to confirm the oxazole ring carbons (δ 150–160 ppm) and quaternary carbons from the propan-2-ol moiety (δ 70–75 ppm) .
- IR Spectroscopy : Identify functional groups like the oxazole ring (C=N stretch at ~1600 cm⁻¹) and methoxy C-O bonds (1250–1050 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical mass) .
Q. What synthetic routes are typically used to prepare this compound?
- Methodology :
- Cyclocondensation : React 4-methoxyphenyl-substituted propargyl alcohol with nitrile derivatives under acidic conditions (e.g., H2SO4 catalysis) to form the oxazole core .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to isolate high-purity product .
Q. How can researchers assess the compound’s stability under laboratory storage conditions?
- Methodology :
- Accelerated Stability Testing : Store aliquots at 4°C, 25°C, and 40°C for 1–3 months. Monitor degradation via HPLC (C18 column, UV detection at 254 nm) .
- Moisture Sensitivity : Use Karl Fischer titration to quantify water content in stored samples; desiccants are recommended for long-term storage .
Advanced Research Questions
Q. How can experimental design resolve contradictions in reported biological activity data?
- Methodology :
- Meta-Analysis : Compare studies for variables like cell line origin (e.g., HeLa vs. MCF-7), compound purity (HPLC ≥95%), and assay type (MTT vs. resazurin). Use standardized protocols from and to reduce variability .
- Orthogonal Assays : Validate cytotoxicity findings with apoptosis assays (Annexin V/PI staining) and ROS detection to confirm mechanisms .
Q. What strategies optimize the synthetic yield of this compound?
- Methodology :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to enhance cyclocondensation efficiency. Monitor reaction progress via TLC (silica gel, UV visualization) .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reaction rate and byproduct formation .
Q. How can computational modeling predict the compound’s environmental fate?
- Methodology :
- QSAR Modeling : Use software like EPI Suite to estimate biodegradation (e.g., BIOWIN scores) and ecotoxicity (LC50 for aquatic organisms) .
- Molecular Dynamics Simulations : Model interactions with soil organic matter to predict adsorption/leaching potential .
Q. What advanced techniques characterize its interaction with biological targets?
- Methodology :
- Surface Plasmon Resonance (SPR) : Immobilize recombinant estrogen receptors (ERα/β) to measure binding affinity (KD values) .
- X-ray Crystallography : Co-crystallize the compound with ERα to resolve binding pocket interactions, guided by docking studies (AutoDock Vina) .
Notes
- Contradictions in Evidence : While marine-derived oxazole analogs in show broad bioactivity, structural differences (e.g., substituents on the oxazole ring) in the target compound may necessitate tailored assays to validate hypotheses .
- Safety Considerations : Despite limited hazard data (), assume GHS Category 2 skin/eye irritation and use PPE (nitrile gloves, fume hood) during handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
